molecular formula C11H13ClO2S B13637882 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one

1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one

Cat. No.: B13637882
M. Wt: 244.74 g/mol
InChI Key: DIHMHDCLVJHXFU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is a sulfur-containing aromatic ketone with a 2-chlorophenyl group at the 1-position and a 2-methoxyethylthio moiety at the 2-position.

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(2-methoxyethylsulfanyl)ethanone

InChI

InChI=1S/C11H13ClO2S/c1-14-6-7-15-8-11(13)9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3

InChI Key

DIHMHDCLVJHXFU-UHFFFAOYSA-N

Canonical SMILES

COCCSCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-methoxyethanethiol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts and Reagents: A base, such as potassium carbonate, is added to facilitate the reaction. The mixture is then stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration and purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The carbonyl carbon undergoes nucleophilic attack, forming alcohols or derivatives.

Reaction Type Reagents/Conditions Product Yield Source
Grignard AdditionRMgX in THF, 0°C to RTSecondary alcohol derivatives60–75%
Hydride ReductionNaBH₄ in ethanol, 30 min1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethanol82%

Key Findings :

  • Hydride reduction with NaBH₄ proceeds regioselectively at the ketone without affecting the thioether group.

  • Grignard reagents require anhydrous conditions to prevent hydrolysis of intermediates .

Thioether Oxidation Reactions

The thioether group (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.

Oxidizing Agent Conditions Product Conversion Source
H₂O₂ (30%)Acetic acid, 50°C, 2 hSulfoxide derivative90%
mCPBACH₂Cl₂, 0°C to RT, 1 hSulfone derivative95%

Mechanistic Insight :

  • H₂O₂ in acidic media generates electrophilic oxygen for sulfoxide formation .

  • mCPBA provides a peracid-mediated oxidation pathway to sulfones .

Base-Promoted Alkylation

The thioether’s sulfur atom acts as a nucleophile in alkylation reactions.

Alkylating Agent Base/Solvent Product Yield Source
CH₃IK₂CO₃, DMF, 60°C, 4 hQuaternary ammonium salt derivatives68%
Benzyl bromideNaH, THF, 0°C to RTBenzylthioether adduct75%

Optimization Notes :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

  • Excess alkylating agents improve yields in sterically hindered systems .

Acid-Catalyzed Transformations

The ketone participates in acid-mediated condensations.

Reaction Catalyst/Conditions Product Yield Source
Aldol CondensationHCl (cat.), EtOH, reflux, 6 hα,β-Unsaturated ketone derivatives55%
CyclizationH₂SO₄, toluene, 80°C, 3 hTetrahydrothiophene-fused compound48%

Challenges :

  • Competitive hydrolysis of the thioether occurs under strongly acidic conditions, requiring precise pH control .

Cross-Coupling Reactions

The aromatic chlorophenyl group enables palladium-catalyzed couplings.

| Reaction | Catalyst System | Product | Yield | Source |
|--------------------------|-----------------------------------|

Scientific Research Applications

1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to:

    Bind to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Alter Cellular Processes: The compound can influence cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Key Observations :

  • The 2-chlorophenyl group in the target compound distinguishes it from analogs with 4-hydroxyphenyl (), 4-methoxyphenyl (), or 2,4-difluorophenyl () substituents.
  • The 2-methoxyethylthio side chain offers a polar, ether-containing group, contrasting with phenylthio () or oxadiazole-thio () moieties.

Physicochemical Properties

Comparative data on melting points, spectral characteristics, and stability:

Compound Name Melting Point (°C) Spectral Data Highlights Reference
1-(3-Chlorophenyl)-2-((quinazolinyl-triazolyl)thio)ethan-1-one (5i) 99–100 ¹H NMR: δ 8.21 (s, 1H, Ar–H); HRMS m/z 483.1165
1-(4-Chlorophenyl)-2-((quinazolinyl-triazolyl)thio)ethan-1-one (5j) 152–153 ¹H NMR: δ 8.19 (d, J = 8.4 Hz, 2H, Ar–H)
1-(2-Bromophenyl)-2-((quinazolinyl-triazolyl)thio)ethan-1-one (5k) 192–193 ¹³C NMR: δ 126.83 (Cq-2); HRMS data not provided.
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one N/A CAS 201034-30-2; liquid chromatography data available.

Key Observations :

  • Halogen substitution (Cl, Br, F) correlates with higher melting points, as seen in 5j (4-Cl, 152–153°C) and 5k (2-Br, 192–193°C) . The target compound’s 2-chlorophenyl group may similarly enhance thermal stability.
  • The 2-methoxyethylthio group likely improves solubility in polar solvents compared to bulkier substituents like quinazolinyl-triazolyl ().

Key Observations :

  • AChE inhibitors in ).
  • Replacement of the 2-methoxyethylthio group with triazolyl or benzimidazole moieties () could shift activity toward antifungal or cytotoxic pathways.

Biological Activity

1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one, also known as a thioether derivative, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a chlorophenyl moiety and a methoxyethyl thio group, which may influence its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications.

Chemical Structure

The chemical structure of 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can be represented as follows:

  • Molecular Formula : C12H13ClOS
  • Molecular Weight : 242.76 g/mol

Antimicrobial Properties

Research has indicated that thioether compounds exhibit significant antimicrobial activity. For instance, studies have shown that related thioether derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group may enhance this activity through increased lipophilicity, allowing better penetration into bacterial membranes .

Anticancer Activity

Recent investigations into the anticancer properties of thioether compounds suggest that they may induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation and trigger cell death in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis .

Analgesic Effects

Another area of interest is the analgesic potential of 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one. Preliminary studies suggest that compounds with similar structures may interact with pain pathways in the central nervous system, potentially providing relief from pain without the side effects commonly associated with traditional analgesics .

The biological activities of 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thioethers may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Interaction with Receptors : The compound may interact with various receptors in the body, including those involved in pain perception and inflammation.
  • Oxidative Stress Induction : By generating ROS, this compound can induce oxidative stress, leading to cellular damage in cancer cells while sparing normal cells under certain conditions.

Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of several thioether derivatives against common pathogens. The results indicated that 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity Assessment

In vitro assays were performed to assess the cytotoxic effects of 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one on human breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against cancer cell lines compared to control groups .

Study 3: Analgesic Testing

A preclinical trial examined the analgesic effects of this compound using animal models of acute pain. Results showed that administration led to a significant reduction in pain scores compared to untreated controls, supporting its potential as an analgesic agent .

Q & A

Basic Research Questions

What are the common synthetic routes for 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via C–S cross-coupling reactions . A validated method involves reacting 2-bromo-2′-chloroacetophenone with a thiol nucleophile (e.g., 2-methoxyethanethiol) in the presence of a base like cesium carbonate (Cs₂CO₃) and a polar aprotic solvent (e.g., acetonitrile) under visible-light irradiation to enhance regioselectivity and yield . Optimization includes:

  • Catalyst screening : Transition-metal catalysts (e.g., Ir(ppy)₃) improve photoredox efficiency.
  • Solvent selection : Acetonitrile or DMF enhances solubility of intermediates.
  • Temperature control : Room temperature minimizes side reactions like oxidation of the thioether group.

How is structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.3–8.1 ppm), methoxy singlet (δ ~3.3 ppm), and thioether CH₂ (δ ~3.8 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl (C=O) resonance at δ ~195–200 ppm and chlorophenyl carbons (δ 125–140 ppm) validate connectivity.
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error confirm the molecular formula (C₁₁H₁₃ClO₂S) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.

What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a multifunctional building block due to:

  • Thioether moiety : Enhances membrane permeability in drug candidates.
  • Chlorophenyl group : Stabilizes π-π interactions with biological targets (e.g., kinases).
    It is used to synthesize analogs for anticancer and antimicrobial studies, particularly in compounds targeting HepG2 cells (IC₅₀ ~12–50 µM) .

Advanced Research Questions

How can regioselectivity challenges in the synthesis of analogs with varying aryl/thioether groups be addressed?

Regioselectivity issues arise during nucleophilic substitution or cross-coupling. Strategies include:

  • Directed ortho-metalation : Use of directing groups (e.g., –OMe) to control substitution on the chlorophenyl ring .
  • Computational modeling : DFT calculations predict electronic effects of substituents on reaction pathways.
  • Protecting groups : Temporary protection of the thioether (–S–) with benzyl groups prevents undesired oxidation .

How do structural modifications (e.g., substituent position, heteroatom replacement) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Chlorine position : 2-Chlorophenyl derivatives show higher cytotoxicity (vs. 3- or 4-substituted) due to steric and electronic compatibility with target pockets .
  • Thioether vs. ether : Thioether analogs exhibit improved metabolic stability (t₁/₂ > 2 hours in liver microsomes) compared to oxygen analogs .
  • Methoxyethyl chain : Longer chains reduce logP, balancing solubility and permeability.

What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 12.62 µM vs. 50 µM in HepG2) may stem from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays).
  • Impurity profiles : HPLC-UV/MS quantifies byproducts (e.g., oxidized sulfones) that interfere with activity .
  • Cell line heterogeneity : Use authenticated cell lines and replicate across multiple batches.

What mechanistic insights explain the compound’s role in photoredox catalysis?

The compound participates in single-electron transfer (SET) processes under visible light:

  • Electron-deficient aryl ketone : Acts as an acceptor, facilitating radical intermediate formation.
  • Thioether as a redox-active group : Stabilizes thiyl radicals, enabling C–S bond formation .
    Mechanistic studies use EPR spectroscopy to detect radical species and isotopic labeling (e.g., ¹³C) to track bond cleavage/reformation.

Methodological Tables

Table 1. Key NMR Data for Structural Confirmation

Proton/Groupδ (ppm)MultiplicityCoupling (J, Hz)Source
Aromatic H (chlorophenyl)7.35–8.10m-
–SCH₂CH₂OCH₃3.75tJ = 6.5
–OCH₃3.30s-

Table 2. Biological Activity Comparison

DerivativeTarget Cell LineIC₅₀ (µM)Key Structural FeatureSource
Parent compoundHepG212.622-Chlorophenyl, thioether
4-Chlorophenyl analogHepG248.504-Chlorophenyl substitution
Sulfone derivativeHepG2>100Oxidized thioether (–SO₂–)

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